molecular formula C8H6F3NO3 B12869672 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene

Cat. No.: B12869672
M. Wt: 221.13 g/mol
InChI Key: CHEDAZJVCOQYHR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene ( 1544861-07-5) is a nitrobenzene derivative with a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a 2,2-difluoroethoxy chain, making it a valuable fluorinated aromatic building block in chemical synthesis. Fluorinated aromatic compounds like this one are of significant interest in medicinal chemistry and materials science due to the unique properties that fluorine imparts, such as enhanced metabolic stability and lipophilicity . Researchers utilize such compounds as key intermediates in the development of more complex molecules, including potential pharmaceuticals and agrochemicals. For instance, structurally similar compounds, such as those with trifluoroethoxy substitutions, are investigated as precursors for PET radiotracers in neuroscience research . The nitro functional group offers a versatile handle for further chemical transformations, including reduction to an aniline or nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

1-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene

InChI

InChI=1S/C8H6F3NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2

InChI Key

CHEDAZJVCOQYHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(F)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration Step

The nitration typically involves treating a fluorinated aromatic precursor with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the desired position. For example, nitration of 3-fluorophenol derivatives or related compounds can yield nitro-substituted intermediates. Control of temperature (often 0–10 °C) and acid concentration is critical to minimize side reactions and over-nitration.

Fluorination and Etherification

The 2,2-difluoroethoxy substituent is introduced by etherification of a hydroxy-substituted nitrobenzene intermediate with 2,2-difluoroethyl halides or equivalents under basic or catalytic conditions. This step may involve:

  • Use of 2,2-difluoroethyl bromide or chloride as the alkylating agent.
  • Base such as potassium carbonate or cesium carbonate to deprotonate the phenol.
  • Solvents like dimethylformamide or acetonitrile.
  • Reaction temperatures ranging from ambient to reflux depending on reactivity.

The fluorine atom on the aromatic ring is often introduced earlier or retained from the starting material, as selective aromatic fluorination is challenging and may require specialized reagents or conditions.

Alternative Multi-Step Synthesis

An alternative approach involves starting from 2,4-difluoronitrobenzene, which undergoes nucleophilic aromatic substitution with ammonia to form 5-fluoro-2-nitroaniline, followed by diazotization and hydrolysis to yield 5-fluoro-2-nitrophenol. This intermediate can then be etherified with 2,2-difluoroethyl reagents to afford the target compound. This route benefits from high selectivity and industrial scalability.

Step Reagents/Conditions Temperature Yield (%) Notes
Nitration HNO3/H2SO4 mixture 0–10 °C 70–85 Control of acid concentration critical
Nucleophilic substitution NH3 (strong ammonia water) on difluoronitrobenzene Ambient to 50 °C 75–90 High selectivity, minimal side reactions
Diazotization & hydrolysis NaNO2, H2SO4 aqueous solution 0–10 °C, then 90–95 °C 80–88 Produces 5-fluoro-2-nitrophenol intermediate
Etherification 2,2-difluoroethyl bromide, K2CO3, DMF 50–80 °C 65–80 Requires dry conditions, inert atmosphere
  • The use of 2,4-difluoronitrobenzene as a starting material allows regioselective substitution due to the activating/deactivating effects of fluorine and nitro groups, facilitating the synthesis of 5-fluoro-2-nitrophenol intermediates with high purity and yield.
  • Etherification with 2,2-difluoroethyl halides is optimized by selecting appropriate bases and solvents to maximize conversion and minimize side products.
  • Reaction times are typically short (0.5–2 hours for nitration and substitution steps), enhancing industrial feasibility.
  • Purification often involves extraction with organic solvents such as dichloromethane or toluene, followed by crystallization or chromatography to achieve high purity.
Methodology Starting Material Key Reactions Advantages Limitations
Direct nitration and etherification Fluorinated phenol derivatives Nitration → Etherification Straightforward, moderate steps Requires careful control of conditions
Nucleophilic aromatic substitution route 2,4-Difluoronitrobenzene NH3 substitution → Diazotization → Etherification High selectivity, scalable Multi-step, requires diazotization safety
Halide intermediate approach 1-Bromo-2-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene Bromination → Nitration → Etherification Enables functional group manipulation More complex, multi-step

The preparation of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene involves multi-step organic synthesis combining nitration, fluorination, and etherification reactions. The most effective methods leverage regioselective nucleophilic aromatic substitution on difluoronitrobenzene derivatives, followed by diazotization and etherification with 2,2-difluoroethyl reagents. These methods provide good yields, high selectivity, and are amenable to scale-up for industrial applications. Optimization of reaction conditions such as temperature, reagent concentration, and solvent choice is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluoro and difluoroethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Reduction: The major product of the reduction of this compound is 3-Fluoro-5-(2,2-difluoroethoxy)aniline.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its nitro, fluoro, and difluoroethoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The compound’s key analogs differ in substituent type, fluorine count, and functional group placement. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Analogs
Compound Name Molecular Formula Molecular Weight Substituents Key Differences
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene C₈H₅F₃NO₃ 239.11 (calc) 2,2-difluoroethoxy, nitro, fluoro Reference compound
3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene C₈H₅F₄NO₃ 239.13 2,2,2-trifluoroethoxy, nitro, fluoro Extra fluorine on ethoxy group increases electron-withdrawing effect
3-Fluoro-5-nitrobenzaldehyde C₇H₄FNO₃ 169.10 Nitro, fluoro, aldehyde Aldehyde group enhances electrophilicity but reduces stability
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene C₇H₂F₅NO₃ 267.09 (calc) Trifluoromethoxy, nitro, two fluorines Higher fluorine content and substituent positional isomerism alter electronic distribution

Key Insights:

  • Functional Group Reactivity : The aldehyde in 3-Fluoro-5-nitrobenzaldehyde introduces nucleophilic reactivity absent in ethoxy-substituted analogs, making it suitable for condensation reactions.
  • Positional Isomerism : Compounds like 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene demonstrate how substituent placement affects resonance and steric hindrance, influencing solubility and metabolic stability.

Biological Activity

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is a fluorinated nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C9H7F3N2O3
  • Molecular Weight: 236.16 g/mol
  • CAS Number: [specific CAS number not provided in the sources]

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of nitrobenzene have been shown to possess significant activity against various bacterial strains. A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis, suggesting that fluorinated nitroaromatics could be promising candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have reported that similar nitroaromatic compounds can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition. For example, hybrid molecules derived from nitroaromatic scaffolds have been shown to act as topoisomerase II poisons, leading to increased DNA cleavage and cell death in cancer cell lines . The specific IC50 values for these compounds ranged from approximately 7.3 μM to 11.4 μM, indicating a potent effect against cancer cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • DNA Interaction: Nitro groups can facilitate the formation of reactive species that interact with DNA, leading to strand breaks.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
  • Cell Signaling Modulation: Fluorinated compounds may alter cell signaling pathways involved in proliferation and apoptosis.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various nitroaromatic compounds, derivatives similar to this compound were tested against M. tuberculosis. The most potent derivative demonstrated an MIC value of 4 μg/mL against both drug-sensitive and resistant strains .

Study on Anticancer Activity

A recent investigation into hybrid molecules containing nitroaromatic structures revealed that certain derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines. The study found that these compounds could effectively inhibit cell growth by inducing apoptosis via topoisomerase II inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructureMIC (μg/mL)IC50 (μM)Activity Type
Compound AStructure A47.3Antimicrobial
Compound BStructure B169.2Anticancer
Compound CStructure C3211.4Both

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